2-Bromo-N-(2-(dimethylamino)ethyl)-6-(trifluoromethyl)benzamide
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Overview
Description
2-Bromo-N-(2-(dimethylamino)ethyl)-6-(trifluoromethyl)benzamide is an organic compound with the molecular formula C12H14BrF3N2O. It is characterized by the presence of a bromine atom, a dimethylaminoethyl group, and a trifluoromethyl group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(2-(dimethylamino)ethyl)-6-(trifluoromethyl)benzamide typically involves the following steps:
Dimethylaminoethylation: The dimethylaminoethyl group is introduced via nucleophilic substitution reactions, often using dimethylaminoethyl chloride or similar reagents.
Trifluoromethylation: The trifluoromethyl group is incorporated using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the bromine atom or the dimethylaminoethyl group.
Reduction: Reduction reactions may target the carbonyl group in the benzamide core.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield a wide range of functionalized benzamides.
Scientific Research Applications
2-Bromo-N-(2-(dimethylamino)ethyl)-6-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-(dimethylamino)ethyl)-6-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance binding affinity and specificity, while the dimethylaminoethyl group may facilitate interactions with biological membranes or proteins.
Comparison with Similar Compounds
2-Bromo-N,N-dimethylacetamide: Similar in structure but lacks the trifluoromethyl group.
2-Bromo-N-(2-(dimethylamino)ethyl)benzamide: Similar but without the trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in 2-Bromo-N-(2-(dimethylamino)ethyl)-6-(trifluoromethyl)benzamide distinguishes it from similar compounds, potentially enhancing its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-bromo-N-[2-(dimethylamino)ethyl]-6-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3N2O/c1-18(2)7-6-17-11(19)10-8(12(14,15)16)4-3-5-9(10)13/h3-5H,6-7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSONDZEWVRDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=CC=C1Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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